Albatrelin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Albatrelin G is typically isolated from natural sources, specifically the mushroom Albatrellus caeruleoporus . The isolation process involves extensive spectroscopic analyses and chemical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet Spectroscopy (UV)

Análisis De Reacciones Químicas

Albatrelin G, like other farnesylphenols, can undergo various chemical reactions. These include:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Albatrelin G has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of farnesylphenols and their derivatives.

Mecanismo De Acción

The exact mechanism of action of Albatrelin G is not fully understood. it is believed to exert its effects through interactions with cellular targets, potentially involving pathways related to cell growth and apoptosis . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

Albatrelin G is part of a group of farnesylphenols, which include compounds like grifolin, neogrifolin, and albatrellin . These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. For example:

Grifolin: Known for its anti-microbial and anti-oxidative activities.

Neogrifolin: Exhibits similar biological activities to grifolin but with different potency and effects.

Albatrellin: Another farnesylphenol with unique chemical properties and biological activities.

This compound stands out due to its specific cytotoxic activity against certain cell lines, making it a unique compound within this group .

Actividad Biológica

Albatrelin G is a compound derived from the fungus Albatrellus caeruleoporus, which is part of the Basidiomycete family. This compound has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity and other pharmacological effects. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized as a farnesylphenol, which is a subclass of meroterpenoids. These compounds typically exhibit a variety of biological activities due to their structural diversity. The specific structure of this compound contributes to its interaction with biological systems, influencing its pharmacological effects.

Biological Activities

Cytotoxicity

Research indicates that this compound exhibits weak cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can affect cell viability in various human cancer cell lines, including:

- HL-60 : Human promyelocytic leukemia cells

- SMMC-7721 : Human liver cancer cells

- A-549 : Human lung carcinoma cells

- MCF-7 : Human breast cancer cells

The cytotoxic activity is generally characterized by IC50 values indicating the concentration required to inhibit 50% of cell growth. While specific IC50 values for this compound were not detailed in the sources, related compounds from the same class have shown promising results in similar assays .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been studied for its antimicrobial effects. Compounds derived from Albatrellus species have demonstrated activity against various pathogens, suggesting that this compound may hold potential as an antimicrobial agent. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds from Albatrellus caeruleoporus, including this compound. Below are summarized findings from notable research:

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its cytotoxic effects may be mediated through:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : By interfering with key cellular processes, these compounds may hinder tumor growth and proliferation.

Propiedades

IUPAC Name |

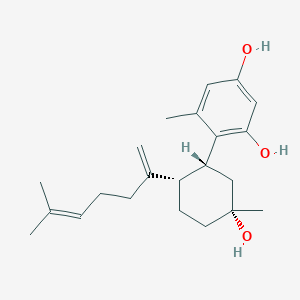

4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZYAZOCDDYMF-WOIUINJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.